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Compound of Interest

Compound Name:
3-Chloro-2-

(methylsulfanyl)benzaldehyde

CAS No.: 1033574-03-6

Cat. No.: B2966677

Get Quote

Advanced Synthesis, Reactivity Profile, and
Medicinal Chemistry Applications
Executive Summary
3-Chloro-2-(methylsulfanyl)benzaldehyde (CAS 1033574-03-6), also known as 3-chloro-2-

(methylthio)benzaldehyde, is a highly functionalized aromatic building block critical to modern

drug discovery. Characterized by the juxtaposition of a reactive electrophile (aldehyde), a

manipulatable sulfur handle (thioether), and a directing halogen (chlorine), this scaffold offers

unique vectors for diversification.

This guide provides a comprehensive technical analysis of the compound, focusing on

regioselective synthesis, handling protocols for sulfur-containing intermediates, and its utility in

constructing fused heterocyclic systems such as benzothiophenes and quinolines.

Chemical Identity & Physical Properties[1][2][3][4]
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Property Specification

CAS Number 1033574-03-6

IUPAC Name 3-Chloro-2-(methylsulfanyl)benzaldehyde

Molecular Formula C₈H₇ClOS

Molecular Weight 186.66 g/mol

Appearance Pale yellow to yellow solid/semi-solid

Solubility
Soluble in DCM, DMSO, Methanol, Ethyl

Acetate

Predicted LogP ~2.4 - 2.8

SMILES CSC1=C(C=CC=C1Cl)C=O

Core Synthesis Strategy: Regioselective Nucleophilic
Aromatic Substitution (SₙAr)
The most robust and scalable route to 3-chloro-2-(methylsulfanyl)benzaldehyde utilizes the

electronic properties of the formyl group to direct nucleophilic attack. Unlike unactivated aryl

halides, 2,3-dichlorobenzaldehyde possesses an aldehyde group at the C1 position, which acts

as a strong electron-withdrawing group (EWG). This activates the ortho (C2) halogen toward

nucleophilic displacement while leaving the meta (C3) halogen relatively inert.

3.1. The Mechanism
The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The

sodium thiomethoxide (NaSMe) attacks the C2 position, stabilized by the inductive and

resonance withdrawal of the carbonyl oxygen.

Starting Material: 2,3-Dichlorobenzaldehyde

Reagent: Sodium Thiomethoxide (NaSMe) (1.05 - 1.1 eq)

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr)
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Temperature: 0°C to RT (Control is required to prevent bis-substitution)

3.2. Synthetic Workflow Diagram
The following diagram illustrates the regioselective synthesis and potential side reactions if

conditions are uncontrolled.
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Caption: Figure 1. Regioselective SₙAr synthesis pathway targeting the C2 position via ortho-

activation.

3.3. Experimental Protocol (Self-Validating System)
To ensure high purity and yield, the following protocol incorporates checkpoints:

Preparation: Dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

Cool to 0°C under N₂ atmosphere.

Addition: Add NaSMe (1.05 eq) portion-wise over 30 minutes. Checkpoint: Rapid addition

causes exotherms that promote substitution at the C3 position.

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC

(Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (2,3-dichloro) is less polar than the

product.

Quench: Pour mixture into ice-water. The product typically precipitates.

Purification: If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF.

Recrystallize from Hexane/EtOAc or purify via silica chromatography.
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Reactivity Profile & Derivatization[2]
This scaffold is a "linchpin" intermediate. The aldehyde allows for carbon-chain extension, while

the sulfide can be oxidized or dealkylated to access benzothiophenes.

4.1. Divergent Synthesis Pathways[2]
Benzothiophene Formation:

Condensation of the aldehyde with nitromethane (Henry Reaction) or phosphonates

(Wittig), followed by dealkylation of the sulfide and cyclization.

Quinoline Synthesis:

Reaction with anilines or other nitrogen nucleophiles followed by cyclization, leveraging

the C3-Chlorine for subsequent cross-coupling (Suzuki/Buchwald).

Oxidation State Modulation:

Oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) changes the

electronic character of the ring from electron-rich to electron-poor, altering the reactivity of

the C3-Cl bond.

4.2. Derivatization Flowchart[3]
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Caption: Figure 2. Divergent reactivity profile showing access to sulfones, amines, and fused

heterocycles.
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Handling, Safety, and Odor Control
Working with methylsulfanyl (thiomethyl) compounds requires strict adherence to safety

protocols due to the potential for volatile sulfur species evolution.

Odor Control: All reactions involving NaSMe or the product must be performed in a well-

ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite)

solution immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.

Hazards:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.[4]

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air

oxidation to benzoic acids; sulfides can slowly oxidize to sulfoxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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